N-o-Tolylformamide, potassium salt
Description
N-o-Tolylformamide, potassium salt is a specialized organometallic compound primarily utilized as an intermediate in organic synthesis. The compound is synthesized via dehydration of N-o-tolylformamide using reagents such as potassium hydroxide (KOH) and chloroform, achieving a yield of 20% . Alternative methods employing phosgene/tertiary amine systems yield higher efficiency but introduce toxicity concerns . The potassium salt’s reactivity likely stems from its ionic character, facilitating nucleophilic substitution or elimination reactions in synthetic pathways.
Properties
CAS No. |
3215-30-3 |
|---|---|
Molecular Formula |
C8H10KNO |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
potassium;(2-methylanilino)methanolate |
InChI |
InChI=1S/C8H10NO.K/c1-7-4-2-3-5-8(7)9-6-10;/h2-5,9H,6H2,1H3;/q-1;+1 |
InChI Key |
RFEYECMAFPUYEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-o-tolylformamide, potassium salt typically involves a two-step process:
Formation of N-o-tolylformamide: This is achieved by reacting p-toluene with formaldehyde under specific conditions to generate N-o-tolylformamide.
Formation of Potassium Salt: The N-o-tolylformamide is then reacted with potassium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-o-tolylformamide, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-o-tolylformamide, potassium salt has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-o-tolylformamide, potassium salt exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact mechanism depends on the context in which the compound is used, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
Potassium N-Chloro-o-Toluenesulfonamidate Monohydrate
Sodium Salts (e.g., Sodium N-Chloro-o-Toluenesulfonamidate)
Counterion Influence :
- Solubility : Sodium salts generally exhibit higher aqueous solubility than potassium analogs due to smaller ionic radius and stronger hydration.
- Stability : Potassium salts may display enhanced thermal stability in solid-state structures, as seen in their hepta-coordinated vs. sodium’s octahedral coordination .
Tosylchloramide Sodium (Chloramine-T)
Functional Group Variance :
- Tosylchloramide sodium (N-chloro-4-methylbenzenesulfonamide sodium salt) contains a sulfonamide group with a chlorine substituent, enabling oxidative properties. In contrast, N-o-tolylformamide’s potassium salt lacks halogenation, limiting its role to synthesis rather than disinfection .
- Applications : Chloramine-T is a disinfectant, while the potassium salt of N-o-tolylformamide is niche in organic synthesis.
Other Potassium Salts (e.g., 3-Nitrophthalimide, Potassium Salt)
Structural Contrasts :
- 3-Nitrophthalimide’s potassium salt features a nitro-substituted aromatic ring and imide group, offering distinct electronic effects compared to N-o-tolylformamide’s formamide group. This difference influences reactivity in electrophilic substitution vs. nucleophilic elimination .
Data Tables
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